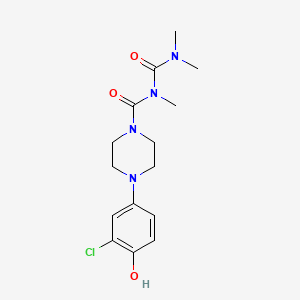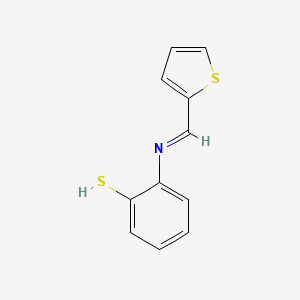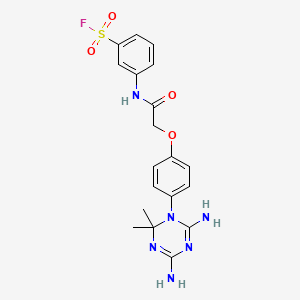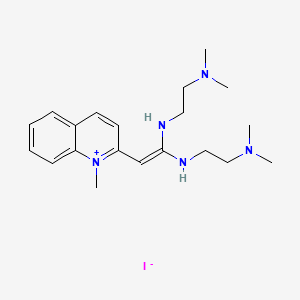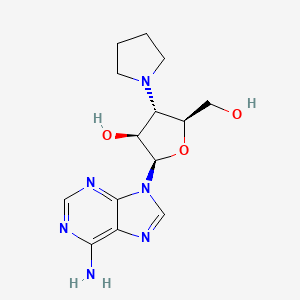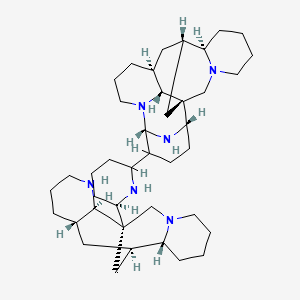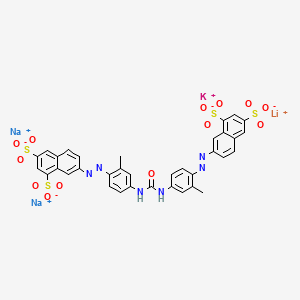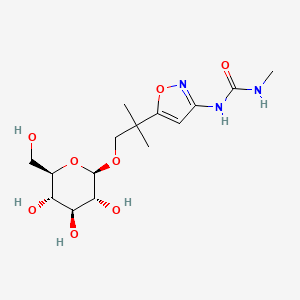
Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a glucopyranosyl moiety, which is a glucose derivative, linked to an isoxazole ring, a five-membered ring containing nitrogen and oxygen atoms. The presence of these functional groups imparts specific chemical properties and biological activities to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- typically involves multiple steps, starting from readily available precursors. One common approach is the formation of an amide bond between a glucopyranosylamine derivative and an isoxazole carboxylic acid. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles replace specific substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with the nucleophile.
科学研究应用
Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- has several scientific research applications:
Biology: It serves as a probe for studying enzyme-substrate interactions and the mechanisms of enzyme inhibition.
Industry: It is used in the development of novel materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- involves its interaction with specific molecular targets, such as glycogen phosphorylase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the breakdown of glycogen into glucose . This inhibition is particularly relevant in the context of type 2 diabetes mellitus, where controlling blood glucose levels is crucial.
相似化合物的比较
Similar Compounds
- N-acetyl-N’-beta-D-glucopyranosyl urea
- N-benzoyl-N’-beta-D-glucopyranosyl urea
- N-(beta-D-Glucopyranosyl)-N’-[(2-methanethiosulfonyl)ethyl] urea
Uniqueness
Urea, N-(5-(2-(beta-D-glucopyranosyloxy)-1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- is unique due to its specific combination of a glucopyranosyl moiety and an isoxazole ring. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications. Its ability to inhibit glycogen phosphorylase with high specificity sets it apart from other similar compounds, highlighting its potential as a therapeutic agent for type 2 diabetes mellitus .
属性
CAS 编号 |
82040-94-6 |
|---|---|
分子式 |
C15H25N3O8 |
分子量 |
375.37 g/mol |
IUPAC 名称 |
1-methyl-3-[5-[2-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-1,2-oxazol-3-yl]urea |
InChI |
InChI=1S/C15H25N3O8/c1-15(2,8-4-9(18-26-8)17-14(23)16-3)6-24-13-12(22)11(21)10(20)7(5-19)25-13/h4,7,10-13,19-22H,5-6H2,1-3H3,(H2,16,17,18,23)/t7-,10-,11+,12-,13-/m1/s1 |
InChI 键 |
YKHLYCKILIDZJK-WPTBKURFSA-N |
手性 SMILES |
CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2=CC(=NO2)NC(=O)NC |
规范 SMILES |
CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C2=CC(=NO2)NC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


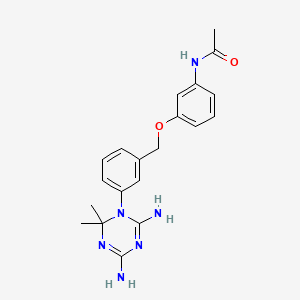
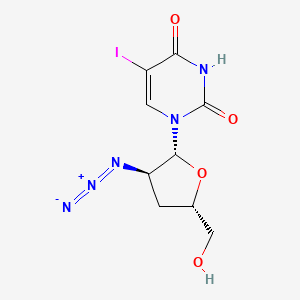

![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid](/img/structure/B12789536.png)

